molecular formula C16H12ClF3N2O2S B3707222 N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B3707222
M. Wt: 388.8 g/mol
InChI Key: ZGJCJHTZDBKXFV-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide is a chemical compound with the molecular formula C15H11ClF3NO2. It is known for its unique structural features, which include a trifluoromethyl group and a methoxybenzamide moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the methoxybenzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biological activity through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide is unique due to its combination of a trifluoromethyl group and a methoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2S/c1-24-11-5-2-9(3-6-11)14(23)22-15(25)21-13-8-10(16(18,19)20)4-7-12(13)17/h2-8H,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJCJHTZDBKXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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